2-Methyltetradecanenitrile
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Overview
Description
2-Methyltetradecanenitrile is an organic compound with the molecular formula C15H29N It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyltetradecanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyltetradecanenitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids or bases, nitriles can be hydrolyzed to carboxylic acids or amides.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX).
Major Products Formed
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
2-Methyltetradecanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyltetradecanenitrile involves its interaction with molecular targets and pathways in biological systems. The cyano group (-CN) can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or potential therapeutic effects .
Comparison with Similar Compounds
2-Methyltetradecanenitrile can be compared with other nitriles and similar compounds:
2-Methyltridecane: An isomer of tetradecane with a similar structure but without the cyano group.
2-Hydroxy-2-methylpropanenitrile: A hydroxynitrile with different reactivity due to the presence of a hydroxyl group.
2-Iodo-2-methyltridecane: A halogenated compound that can be reduced to 2-Methyltridecane.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the cyano group.
Properties
CAS No. |
97415-95-7 |
---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
2-methyltetradecanenitrile |
InChI |
InChI=1S/C15H29N/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15H,3-13H2,1-2H3 |
InChI Key |
ODZWYPGLNBEART-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C#N |
Origin of Product |
United States |
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